molecular formula C13H25N3O B7640882 [1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone

[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone

Cat. No. B7640882
M. Wt: 239.36 g/mol
InChI Key: AHGGYHLLVVCUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone, also known as ACPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ACPMP is a synthetic compound that belongs to the class of opioid receptor agonists, which means it can bind to and activate the opioid receptors in the brain and other parts of the body.

Mechanism of Action

[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone exerts its effects by binding to and activating the mu-opioid receptor, which is one of the three major types of opioid receptors in the brain and other parts of the body. Activation of the mu-opioid receptor leads to the release of neurotransmitters such as dopamine, which can produce feelings of pleasure and euphoria, as well as pain relief and sedation.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, this compound has been found to produce analgesia, sedation, and respiratory depression, similar to other opioids. However, this compound has also been found to produce less tolerance and dependence than traditional opioids, which may make it a safer and more effective alternative for pain management.

Advantages and Limitations for Lab Experiments

[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone has several advantages for lab experiments, including its high purity and potency, as well as its ability to selectively activate the mu-opioid receptor. However, this compound also has some limitations, such as its potential for abuse and addiction, as well as its potential for respiratory depression and other side effects.

Future Directions

There are several future directions for research on [1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone, including its potential as a new analgesic drug, its role in the treatment of psychiatric disorders, and its use as a tool to study the opioid receptor system. In addition, future research may focus on developing new synthetic methods for this compound, as well as optimizing its pharmacological properties for clinical use. Overall, this compound holds great promise as a valuable tool for scientific research and as a potential new drug for pain management and other applications.

Synthesis Methods

[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone is a synthetic compound that can be prepared by several methods. One of the most common methods is the reaction of cyclopentylmagnesium bromide with 4-piperidone hydrochloride, followed by the reduction of the resulting intermediate with sodium borohydride. This method yields this compound as a white crystalline powder with a high purity and yield.

Scientific Research Applications

[1-(Aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone has been extensively studied for its potential applications in various fields. In neuroscience, this compound has been used as a tool to study the opioid receptor system and its role in pain management, addiction, and other neurological disorders. This compound has also been investigated for its potential as a new analgesic drug with fewer side effects than traditional opioids. In addition, this compound has shown promise as a treatment for depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

[1-(aminomethyl)cyclopentyl]-[4-(aminomethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c14-9-11-3-7-16(8-4-11)12(17)13(10-15)5-1-2-6-13/h11H,1-10,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGGYHLLVVCUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C(=O)N2CCC(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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